molecular formula C24H25NOSi B13701753 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile

2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile

Cat. No.: B13701753
M. Wt: 371.5 g/mol
InChI Key: KSLSPYITBLIDHB-UHFFFAOYSA-N
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Description

2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is a specialized organosilicon compound featuring a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a phenylacetonitrile scaffold. The TBDPS group is widely employed in organic synthesis for its steric bulk and stability under basic and mildly acidic conditions, making it ideal for protecting hydroxyl groups during multi-step reactions. This compound is particularly valuable in nucleoside and carbohydrate chemistry, where selective protection of reactive sites is critical .

Properties

Molecular Formula

C24H25NOSi

Molecular Weight

371.5 g/mol

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxy-2-phenylacetonitrile

InChI

InChI=1S/C24H25NOSi/c1-24(2,3)27(21-15-9-5-10-16-21,22-17-11-6-12-18-22)26-23(19-25)20-13-7-4-8-14-20/h4-18,23H,1-3H3

InChI Key

KSLSPYITBLIDHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C#N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile typically involves the protection of a hydroxyl group with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The nitrile group is introduced through a subsequent reaction with a suitable cyanating agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger quantities while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of free hydroxyl groups or other protected derivatives.

Scientific Research Applications

2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be cleaved under specific conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile (Boc-ON)

  • Structure : Replaces the TBDPS group with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid) but stable in basic environments.
  • Applications: Primarily used for amino acid protection. reports its use in Boc-protection of threonine (100% yield) and asparagine (86% yield) in aqueous dioxane or acetone with triethylamine .
  • Reactivity : Unlike TBDPS-protected compounds, Boc-ON requires milder deprotection conditions, enhancing its utility in peptide synthesis.

Nucleoside Silyl Ether Analog (Compound 9 in )

  • Structure : Features a tert-butyldimethylsilyl (TBDMS) group instead of TBDPS. The TBDMS group is less sterically hindered than TBDPS but offers similar hydrolytic stability.
  • Applications : Used in nucleoside synthesis to protect hydroxyl groups during oligonucleotide assembly. The dimethyl variant (TBDMS) is more cost-effective but less stable under harsh conditions compared to TBDPS .

Comparative Data Table

Parameter 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile (Boc-ON) Nucleoside TBDMS Ether (Compound 9)
Molecular Formula Not Reported C₁₃H₁₄N₂O₃ C₄₇H₅₈N₄O₇PSi₂ (approximate)
Molecular Weight Not Reported 246.27 g/mol ~900 g/mol (estimated)
CAS Number Not Reported 58632-95-4 Not Reported
Protecting Group TBDPS Boc TBDMS
Deprotection Method Fluoride ions (e.g., TBAF) Acid (e.g., TFA) Fluoride ions
Typical Yield Not Reported 86–100% (amino acids) Not Reported
Applications Nucleoside/carbohydrate protection Peptide synthesis Nucleoside modification

Key Research Findings

Steric and Electronic Effects: The TBDPS group in this compound provides superior steric shielding compared to Boc or TBDMS analogs, reducing unwanted side reactions in sterically crowded environments . Boc-ON’s carbonyloxyimino moiety enables rapid coupling with amino groups, whereas silyl ethers like TBDPS require nucleophilic activation for efficient reactivity .

Stability Profiles :

  • TBDPS ethers exhibit exceptional stability toward basic hydrolysis and moderate acids, whereas Boc groups are cleaved under mild acidic conditions (pH < 4) .
  • TBDMS ethers (as in Compound 9) are intermediate in stability, balancing cost and functionality for large-scale syntheses .

Synthetic Utility: Boc-ON’s high yields in amino acid protection (e.g., 100% for threonine) highlight its efficiency in peptide chemistry, whereas TBDPS derivatives are favored in nucleotide synthesis due to orthogonal protection strategies .

Biological Activity

2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile, with the CAS number 910471-77-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C24H25NOSi
  • Molecular Weight : 371.5 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound may be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the tert-butyldiphenylsilyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on structurally related compounds have revealed significant inhibition against various bacterial strains, suggesting a potential for developing new antibiotics .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several phenylacetonitrile derivatives against Corynebacterium glutamicum. Among these, compounds with similar structures to this compound showed minimal inhibitory concentrations (MIC) below 10 µM, indicating strong antimicrobial potential .

Anticancer Screening

In a screening of various phenylacetonitriles for anticancer activity, researchers found that modifications at the silyl group significantly influenced cytotoxicity. The study highlighted that compounds with bulky silyl groups often exhibited enhanced activity against tumor cells compared to their less substituted counterparts .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/ MIC (µM)Reference
AntimicrobialCorynebacterium glutamicum<10
AnticancerMCF-7~5
AnticancerHeLa~8

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